N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclobutanecarboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another example is a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones, which provides benzofuran derivatives in moderate yields .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Koca et al. (2005) involved the synthesis of novel derivatives of benzofuran, including (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime derivatives, and evaluated their antimicrobial activity. This research highlighted the potential of benzofuran derivatives as antimicrobial agents against various pathogens, including Staphylococcus aureus and Candida albicans (Koca et al., 2005).
Supramolecular Structures
Lightfoot et al. (1999) demonstrated the self-assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, presenting a novel mode of organization. This research contributes to the understanding of supramolecular chemistry and the design of new materials (Lightfoot et al., 1999).
Cyclobutane-type Norlignans and Lignanamide
Li et al. (2012) discovered new cyclobutane-type norlignans and a new lignanamide from Peperomia tetraphylla, with one compound showing significant cytotoxicity against HepG2 cell lines. This suggests potential applications in cancer research (Li et al., 2012).
Future Directions
Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities and drug prospects .
Mechanism of Action
Target of action
The compound “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” may have multiple targets due to the presence of the benzofuran moiety. Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Benzofuran derivatives often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” might affect. Benzofuran derivatives have been shown to affect a variety of pathways related to their biological activities .
Result of action
Benzofuran derivatives have been shown to have various effects at the cellular level, such as inhibiting cell growth or inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzofuran moiety in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the methoxyethyl group may facilitate interactions with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli . The cyclobutanecarboxamide group may also contribute to the compound’s binding affinity with specific receptors or enzymes, enhancing its biochemical activity.
Cellular Effects
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been observed to impact the expression of genes involved in metabolic pathways, potentially affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide involves its interactions with various biomolecules at the molecular level. The benzofuran moiety is known to bind to specific enzyme active sites, potentially inhibiting or activating their activity . Additionally, the methoxyethyl group may facilitate the compound’s binding to receptor proteins, leading to downstream signaling events . The cyclobutanecarboxamide group may also play a role in stabilizing the compound’s interactions with target biomolecules, enhancing its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity .
Metabolic Pathways
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide may affect the levels of specific metabolites, leading to alterations in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide within cells and tissues are critical factors that determine its biochemical activity. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s localization and accumulation in specific cellular compartments may influence its overall biochemical effects .
Subcellular Localization
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide exhibits specific subcellular localization, which may affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical activity and specificity .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,15H,4,6-7,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYDYWZIFSZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.